5-Chloro-2-(2-cyclohexylethoxy)aniline

CAS No.: 946682-46-8

Cat. No.: VC8156831

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946682-46-8 |

|---|---|

| Molecular Formula | C14H20ClNO |

| Molecular Weight | 253.77 g/mol |

| IUPAC Name | 5-chloro-2-(2-cyclohexylethoxy)aniline |

| Standard InChI | InChI=1S/C14H20ClNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 |

| Standard InChI Key | KZCCHVLYYVDGBZ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CCOC2=C(C=C(C=C2)Cl)N |

| Canonical SMILES | C1CCC(CC1)CCOC2=C(C=C(C=C2)Cl)N |

Introduction

Chemical Structure and Nomenclature

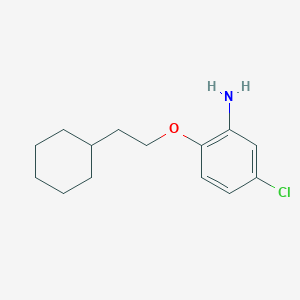

5-Chloro-2-(2-cyclohexylethoxy)aniline (IUPAC name: 5-chloro-2-[2-(cyclohexyl)ethoxy]aniline) features a benzene ring with three key substituents (Fig. 1):

-

Amino group (-NH2) at position 1.

-

2-Cyclohexylethoxy group (-OCH2CH2C6H11) at position 2.

-

Chlorine atom (-Cl) at position 5.

The cyclohexylethoxy moiety introduces significant steric bulk and lipophilicity, influencing the compound’s solubility and reactivity.

Synthesis Pathways

General Strategy

The synthesis of 5-chloro-2-(2-cyclohexylethoxy)aniline typically involves:

-

Alkylation of a nitrophenol precursor to introduce the cyclohexylethoxy group.

-

Reduction of the nitro group to an amine.

-

Purification and characterization of the final product.

Detailed Synthesis Protocol

A representative method, adapted from analogous aniline syntheses , is outlined below:

Step 1: Nitrophenol Alkylation

3-Chloro-4-nitrophenol is reacted with 2-cyclohexylethyl bromide in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at room temperature. This yields 5-chloro-2-(2-cyclohexylethoxy)nitrobenzene.

Step 2: Nitro Group Reduction

The nitro intermediate is reduced using hydrogen gas and a palladium-on-carbon (Pd-C) catalyst in ethanol. This step affords the target aniline derivative in high yield.

Reaction Conditions Table

The compound’s low water solubility aligns with its hydrophobic cyclohexylethoxy group, making it suitable for organic-phase reactions.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

5-Chloro-2-(2-cyclohexylethoxy)aniline serves as a key intermediate in the synthesis of bioactive molecules. For example:

-

MGAT2 Inhibitors: Analogous compounds with cyclohexylethoxy groups have been used to develop monoacylglycerol acyltransferase 2 (MGAT2) inhibitors for treating obesity and metabolic disorders .

-

Antimicrobial Agents: Chlorinated anilines are precursors to sulfonamide drugs, though specific applications for this derivative remain exploratory .

Structure-Activity Relationships (SAR)

The cyclohexylethoxy group enhances membrane permeability and target binding in lipophilic environments, a critical factor in central nervous system (CNS) drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume